2-Deoxy-L-ribose

描述

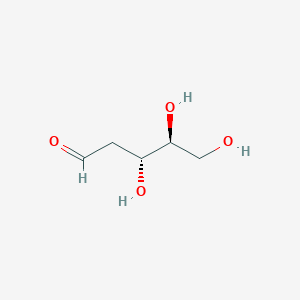

2-Deoxy-L-ribose (C₅H₁₀O₄, molecular weight 134.13 g/mol) is a rare enantiomer of the naturally occurring 2-deoxy-D-ribose, a foundational component of DNA . Its L-configuration distinguishes it from the biologically predominant D-form, making it a critical synthetic target for studying stereochemical effects in nucleoside analogs and carbohydrate chemistry . Structurally, it lacks a hydroxyl group at the C2 position of ribose, conferring unique reactivity and metabolic stability compared to ribose derivatives .

Synthetically, this compound is challenging to produce due to the lack of natural precursors. A landmark synthesis involves palladium(II)-catalyzed cyclization of aldehyde intermediates via hemiacetal formation, achieving a 3.4% overall yield from propane-1,3-diol . Alternative routes use L-ascorbic acid or L-arabinose as starting materials, though these require multi-step processes and chiral resolution .

Biologically, this compound exhibits distinct properties from its D-counterpart. While 2-deoxy-D-ribose promotes angiogenesis and cell migration via thymidine phosphorylase (TP) activity, the L-form inhibits matrix metalloproteinase-9 (MMP-9), suppressing tumor invasion . Its rarity in nature—owing to enzymatic stereospecificity—makes it a focus of prebiotic chemistry and astrobiology studies .

属性

IUPAC Name |

(3R,4S)-3,4,5-trihydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@H]([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939972 | |

| Record name | 2-Deoxy-L-erythro-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18546-37-7 | |

| Record name | 2-Deoxy-L-ribose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18546-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-L-erythro-pentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection and Activation of D-Ribose

The most direct approach involves converting 2-deoxy-D-ribose into its L-enantiomer through a four-step process: protection , activation , inversion , and deprotection . In the protection step , the aldehyde group of 2-deoxy-D-ribose is shielded as an acetal by reacting with alcohols (e.g., methanol, ethanol) in the presence of acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid. This yields 2-deoxy-1-O-alkyl-D-ribopyranosides, which stabilize the sugar during subsequent reactions.

Sulfonate Ester Formation and Nucleophilic Substitution

The activation step involves converting the 3- and 4-hydroxyl groups of the protected D-ribose into better-leaving groups. Treatment with organic sulfonyl halides (e.g., p-toluenesulfonyl chloride) produces 2-deoxy-1-O-alkyl-3,4-di-(arylsulfonyl)-D-ribose. These sulfonate esters undergo stereochemical inversion via nucleophilic substitution with carboxylate anions (e.g., potassium benzoate) in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (115°C). This step reverses the configuration at C3 and C4, forming intermediates with L-ribose stereochemistry.

Deprotection and Isolation

Final deprotection under basic conditions (e.g., sodium hydroxide) followed by acid hydrolysis (6N HCl) removes the acetal and ester groups, yielding this compound in >30% overall yield. Notably, this method avoids chromatographic purification, making it scalable for industrial applications.

Functional Group Interconversion from D-Ribose

Oxidative-Reductive Strategy

An alternative route starts with D-ribose, leveraging functional group interconversion to invert stereochemistry at C1 and C5. D-Ribose is first protected as a tetraacetate, followed by reduction of the C1 aldehyde to a hydroxymethyl group using sodium borohydride. Concurrently, the C5 hydroxymethyl group is oxidized to an aldehyde via Swern oxidation. Hydrolysis of the acetate groups then yields L-ribose, which is subsequently dehydroxylated at C2.

Dehydroxylation via Radical-Mediated Processes

To introduce the 2-deoxy functionality, L-ribose is converted into a glycal intermediate . Methylation of L-ribose forms a methyl riboside, which undergoes perbenzoylation and anomeric acetylation to produce a tetraester. Treatment with phenylselenol generates a β-selenophenyl ribofuranoside, which undergoes free-radical dehydroxylation using tributylstannane and azobisisobutyronitrile (AIBN). This radical-mediated process selectively removes the C2 hydroxyl group, yielding this compound after basic hydrolysis.

Synthesis from L-Arabinose via Glycal Intermediates

Bromination and Rearrangement

L-Arabinose serves as a chiral starting material for this compound synthesis. Initial perbenzoylation of L-arabinose protects all hydroxyl groups except C1, which is brominated using hydrogen bromide to form a glycosyl bromide. Reductive rearrangement under Giese conditions (tributyltin hydride, AIBN) induces a stereochemical inversion at C2, producing a glycal intermediate with the desired ribose configuration.

Acid-Catalyzed Glycal Ring-Opening

The glycal is treated with an alcohol (e.g., methanol) in the presence of an acid catalyst, leading to ring-opening and formation of 1-alkoxy-2-deoxy-L-ribopyranose. Final hydrolysis with aqueous acid removes the alkoxy group, yielding this compound in 25–35% overall yield. This method benefits from the low cost of L-arabinose but requires meticulous control of reaction conditions to avoid epimerization.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Starting Material | Steps | Overall Yield | Key Advantages |

|---|---|---|---|---|

| Stereochemical Inversion | 2-Deoxy-D-ribose | 4 | 30–40% | No chromatography; scalable |

| Functional Interconversion | D-Ribose | 6 | 20–25% | Uses inexpensive D-ribose |

| L-Arabinose Route | L-Arabinose | 5 | 25–35% | Avoids racemization; chiral purity |

Industrial Applicability

The stereochemical inversion method is favored for large-scale production due to its short reaction sequence and avoidance of toxic reagents. In contrast, the L-arabinose route offers higher enantiomeric purity but involves costly bromination and glycal steps. Functional group interconversion from D-ribose, while conceptually straightforward, suffers from lower yields and higher solvent consumption.

Challenges and Byproduct Formation

Unintended Epimerization and Byproducts

During the inversion of 2-deoxy-D-ribose derivatives, slight variations in reaction conditions (e.g., temperature, solvent polarity) can lead to partial racemization or formation of 2-deoxy-xylose. For instance, using dimethylacetamide (DMA) instead of DMF in the nucleophilic substitution step promotes xylose formation, necessitating careful solvent selection.

化学反应分析

2-Deoxy-L-ribose undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Halogenated compounds, substituted sugars.

科学研究应用

Biological Activities

Angiogenesis and Wound Healing

2-Deoxy-L-ribose has been shown to stimulate angiogenesis, which is the formation of new blood vessels from existing ones. This property is crucial for wound healing and tissue regeneration. Research indicates that 2dLR can enhance the proliferation and migration of endothelial cells, thereby promoting vascularization in tissue-engineered constructs and improving healing processes in various animal models .

- Case Study : A study demonstrated that 2dLR is as effective as vascular endothelial growth factor (VEGF) in stimulating neovascularization. In vitro experiments showed that 2dLR significantly increased the proliferation of human aortic endothelial cells (HAECs) and promoted tube formation in a dose-dependent manner .

Therapeutic Applications

Cancer Treatment

Research has indicated that modified nucleosides derived from L-sugars like this compound may have potential as therapeutic agents in cancer treatment. These compounds can be utilized in antisense oligonucleotide therapies to target specific RNA sequences involved in tumor growth .

Hair Regrowth Treatments

Recent studies have suggested that 2dLR can stimulate hair regrowth by enhancing blood supply to hair follicles. This effect is particularly beneficial in conditions like androgenic alopecia, where neovascularization plays a critical role in restoring hair growth cycles .

Controlled Release Systems

The development of hydrogels incorporating this compound for controlled drug release has shown promise in enhancing therapeutic efficacy. For example, sodium alginate-based hydrogels have been used to deliver 2dLR over extended periods, promoting sustained angiogenic activity .

- Release Profile : In a study measuring the release of 2dLR from hydrogels, significant amounts were released within the first few days, demonstrating its potential for prolonged therapeutic effects.

| Time (h) | Cumulative Release (%) |

|---|---|

| 4 | 70.3 |

| 24 | 79.4 |

| 48 | 84 |

| 72 | 87 |

| 168 | 89 |

作用机制

The mechanism of action of 2-Deoxy-L-ribose involves its role as a building block in the synthesis of nucleosides and nucleotides. It interacts with various enzymes and molecular targets to facilitate the formation of DNA and RNA . The compound also stimulates neovascularization, which is the formation of new blood vessels, by upregulating vascular endothelial growth factor (VEGF) .

相似化合物的比较

Structural and Functional Differences

- Configuration : The D- and L-forms are enantiomers differing at C3 and C4 positions .

- Biological Activity :

- Synthesis : D-ribose derivatives are synthesized enzymatically or via prebiotic pathways, while L-forms require asymmetric catalysis or chiral starting materials .

- Natural Occurrence : D-ribose is ubiquitous in DNA; L-ribose is absent in terrestrial biology but detected in racemic mixtures in meteorites .

Positional Isomers: 2-Deoxy-D-glucose

- Structure : A glucose analog lacking the C2 hydroxyl group.

- Function : Inhibits glycolysis by competitively binding hexokinase, used in cancer imaging (e.g., FDG-PET) .

- Contrast with this compound : While both are deoxygenated sugars, 2-deoxy-D-glucose targets energy metabolism, whereas this compound modulates extracellular matrix remodeling .

Structural Analogs: 2-Deoxyxylose

- Structure : A pentose with deoxygenation at C2 but differing in stereochemistry at C3/C4.

Comparative Data Table

Key Research Findings

TP-overexpressing cancers exhibit reduced invasiveness when treated with this compound (IC₅₀ = 50 µM) .

Synthetic Efficiency :

- Palladium-catalyzed synthesis of this compound achieves 44–50% yield in final deprotection steps, though overall yields remain low (3.4%) .

生物活性

2-Deoxy-L-ribose (2dLR) is a sugar molecule that has garnered interest in biomedical research due to its potential therapeutic applications, particularly in the fields of wound healing and cancer treatment. This article delves into the biological activity of 2dLR, supported by various studies, including data tables and case studies.

Overview of this compound

This compound is an enantiomer of 2-deoxy-D-ribose (2dDR), which is known for its role in DNA synthesis and cellular metabolism. While 2dDR has been extensively studied for its angiogenic properties, the biological activity of 2dLR remains less understood but shows promising implications in various cellular processes.

1. Angiogenic Potential

A significant area of research focuses on the angiogenic properties of 2dLR. Studies indicate that 2dLR may inhibit angiogenesis under certain conditions:

- Inhibition of Endothelial Cell Migration : Uchimiya et al. (2002) reported that 100 µM of 2dLR reduced the migratory response of bovine aortic endothelial cells (BAE) and inhibited tubulogenesis on collagen gels .

- Impact on Cytokine Production : Nakajima et al. found that doses ranging from 10–100 µM of 2dLR inhibited both mRNA levels and secretion of IL-8 and VEGF in KB cells, suggesting a potential anti-angiogenic effect .

2. Effects on Cancer Cells

Research indicates that 2dLR may influence cancer cell behavior:

- Hypoxia-Induced Apoptosis : Ikeda et al. demonstrated that 10–50 µM doses of 2dLR promoted apoptosis in HL-60 cells under hypoxic conditions, indicating a role in cancer cell survival mechanisms .

- Inhibition of Tumor Invasion : The compound has been shown to inhibit Matrigel invasion by suppressing matrix metalloproteinase-9 (MMP-9) activity in tumor models .

Dose-Dependent Responses

The biological effects of 2dLR appear to be dose-dependent, as demonstrated in several studies:

- Cellular Proliferation : A study by Dikici et al. found that varying concentrations (10 µM to 1 mM) of 2dDR increased metabolic activity and proliferation in human aortic endothelial cells (HAECs). Notably, concentrations above 100 µM showed significant stimulation of tube formation while lower concentrations were ineffective .

| Concentration (µM) | Effect on Proliferation | Effect on Tube Formation |

|---|---|---|

| 10 | None | None |

| 50 | Moderate | Moderate |

| 100 | Significant | Significant |

| 1000 | Toxic | Toxic |

Wound Healing Applications

Recent studies have explored the application of 2dLR in wound healing:

- Wound Dressings : Research has shown that incorporating 2dDR into wound dressings can enhance angiogenesis and promote healing in diabetic rat models. The angiogenic activity was comparable to that induced by vascular endothelial growth factor (VEGF) .

Oxidative Stress and β-cell Damage

Another critical area involves the impact of 2dR on pancreatic β-cells:

- Oxidative Damage Mechanism : A study highlighted that treatment with dRib depletes intracellular glutathione (GSH) content, leading to increased oxidative stress and apoptosis in β-cells. This suggests a potential role for dRib in exacerbating conditions like type 2 diabetes through oxidative mechanisms .

常见问题

Q. What are the primary synthetic routes for 2-Deoxy-L-ribose, and how do they differ in yield and enantiomeric purity?

- Methodological Answer : this compound is synthesized via chemical or enzymatic methods.

- Chemical synthesis : Oxidation of L-arabinose using reagents like hydrogen peroxide, followed by reduction (e.g., NaBH₄) to yield this compound . Alternative routes involve propionaldehyde intermediates .

- Enzymatic strategies : Epimerization of L-arabinose using isomerases or dehydrogenases, as demonstrated in simulated moving bed chromatography for purification .

- Key considerations : Chemical synthesis may produce racemic mixtures, requiring chiral separation techniques (e.g., HPLC with chiral columns), while enzymatic methods often enhance enantioselectivity .

Q. How can researchers validate the identity and purity of this compound in synthetic products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for stereochemical confirmation (e.g., δ 4.8–5.2 ppm for anomeric protons) .

- High-Performance Liquid Chromatography (HPLC) : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .

- Mass Spectrometry (MS) : Confirm molecular weight (134.13 g/mol) and fragmentation patterns .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Safety : Follow general lab protocols for sugar derivatives (e.g., avoid inhalation; use PPE). Toxicity studies suggest low acute risk, but long-term effects require further validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding abiotic vs. biotic origins of this compound?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled precursors in simulated astrophysical ice experiments to trace abiotic formation pathways, as done by Cooper et al. (2018) .

- Enantiomeric analysis : Biotic systems exclusively use D-ribose in DNA; detect L-enantiomers via chiral GC-MS to distinguish contamination from endogenous sources .

- Statistical modeling : Compare racemic ratios (e.g., 1:1 in abiotic residues vs. <0.1% L-form in biological samples) to infer origin .

Q. What experimental designs are optimal for studying this compound’s biological roles given its rarity in nature?

- Methodological Answer :

- Gene knockout models : Use CRISPR/Cas9 to silence endogenous D-ribose pathways in microbial systems, then supplement with this compound to observe metabolic flux .

- Isotope tracing : Apply ¹⁴C-labeled this compound in cell cultures to track incorporation into nucleic acid analogs .

- Enzymatic assays : Test substrate specificity of ribokinases and isomerases using purified enzymes and kinetic analysis (e.g., Km and Vmax comparisons) .

Q. How can researchers address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Derivatization : Use trimethylsilylation or acetylation to enhance volatility for GC-MS detection .

- Ultra-HPLC (UHPLC) : Improve resolution with sub-2µm particle columns, reducing interference from co-eluting sugars .

- Calibration curves : Prepare matrix-matched standards to correct for ion suppression/enhancement in MS workflows .

Q. What strategies mitigate enantiomeric cross-reactivity when studying this compound in enzymatic systems?

- Methodological Answer :

- Chiral inhibitors : Introduce D-ribose analogs to block competing enzymatic pathways .

- Directed evolution : Engineer isomerases or epimerases with enhanced specificity for L-enantiomers via iterative mutagenesis .

- Crystallography : Resolve enzyme-L-ribose complex structures (e.g., X-ray diffraction) to identify binding pocket modifications for selectivity .

Methodological and Data Analysis Considerations

Q. What frameworks guide hypothesis formulation for studies on this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. For example:

- Population: Microbial models lacking D-ribose pathways.

- Intervention: this compound supplementation.

- Comparison: Wild-type vs. knockout strains.

- Outcome: Metabolic pathway activation .

Q. How should researchers address discrepancies in synthetic yields across published protocols?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。